molecular formula C4H4N2OS B001096 2-Thiouracil CAS No. 141-90-2

2-Thiouracil

Cat. No.: B001096
CAS No.: 141-90-2
M. Wt: 128.15 g/mol
InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
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Description

2-Thiouracil (CAS No. 141-90-2; C₄H₄N₂OS; molecular weight 128.15) is a thionated analog of uracil where the oxygen atom at position 2 is replaced by sulfur . It is a key compound in medicinal chemistry due to its antithyroid activity, inhibiting thyroid hormone synthesis by blocking iodothyronine 5'-deiodinase . Additionally, this compound derivatives are minor components of natural t-RNAs and exhibit chemotherapeutic properties, such as antitumor and antileishmanial effects . Its structural versatility allows for functionalization at positions 5 and 6, enabling applications in drug development, marine corrosion inhibition, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiouracil can be synthesized through various methods. One common approach involves the reaction of thiourea with malonic acid in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding this compound after purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Crystallization from water or ethanol is a common purification method .

Chemical Reactions Analysis

Oxidation Reactions

2-TU undergoes oxidation under various conditions, producing intermediates and final products critical to its biological and chemical roles:

Hydrogen Peroxide-Mediated Oxidation

  • Pathways :
    • At 1:10 molar ratio (2-TU:H₂O₂) , 2-TU oxidizes to uracil-SO₂H (sulfinic acid) and uracil-SO₃H (sulfonic acid) intermediates, ultimately yielding uracil (Ura) via desulfuration .
    • In neutral/alkaline pH , oxidation accelerates, favoring sulfur removal over selenium analogs (e.g., 2-selenouracil) .
  • Key Product : Uracil dominates under excess H₂O₂, while minimal sulfinic/sulfonic acids form at lower oxidant ratios .

Hydroxyl Radical (·OH) Reactions

  • Mechanism : ·OH reacts with 2-TU via:
    • Addition to sulfur (forming S-OH adducts).
    • Hydrogen abstraction from N1 or C5 positions .
  • Transient Species : Pulse radiolysis identifies a 430 nm absorption band , attributed to thiyl radicals (R-S·) or dimeric disulfide intermediates .
  • Rate Constant : k=9.6×109M1s1k=9.6\times 10^9\,\text{M}^{-1}\text{s}^{-1} .

Metal Complexation

2-TU acts as a versatile ligand, forming complexes with transition metals through sulfur, nitrogen, or oxygen coordination:

Metal Ion Coordination Mode Geometry Characterization Methods
Cu(II)Bidentate (S, N)OctahedralUV-Vis, IR, X-ray diffraction
Ni(II)Monodentate (N)Distorted tetrahedral1H^1\text{H} NMR, Mass spectrometry
Zn(II)Tridentate (S, N, O)OctahedralRaman spectroscopy, elemental analysis
Pd(II)Bidentate (S, N) + DMSO ligandSquare-planar13C^{13}\text{C} NMR, HMBC
  • Notable Structures :
    • Binuclear Cu(II) complexes with bridging sulfur atoms .
    • Polymeric Co(II) complexes with monodentate N-coordination .

Thiyl Radical Formation

  • ·OH/·N₃ Reactions : Generate thiyl radicals (R-S·) , which dimerize to form disulfide-linked species (R-S-S-R) at high 2-TU concentrations .
  • Equilibrium Constants :
    • Keq=4.2×103M1K_{\text{eq}}=4.2\times 10^3\,\text{M}^{-1} (neutral pH) .
    • Keq=4.3×103M1K_{\text{eq}}=4.3\times 10^3\,\text{M}^{-1} (pH > pKₐ) .

Azide Radical (·N₃) Oxidation

  • Pathway : ·N₃ abstracts electrons from 2-TU, forming radical cations that deprotonate to yield thiyl radicals .

Photochemical Behavior

  • Excited-State Dynamics :
    • UV irradiation induces S₂ → S₁ internal conversion (59 fs time constant) .
    • Intersystem Crossing (ISC) : Efficient transition to triplet states (T₁/T₂) with ~90% yield , facilitated by thiocarbonyl wagging motions .
  • Implications : High ISC efficiency suggests potential for UV-protective applications .

Biological Interactions

  • tRNA Modifications :
    • Oxidative desulfuration of 2-TU in tRNA produces 4-pyrimidinone (H2U) , altering base-pairing from Adenine → Guanine preference .
  • Antithyroid Activity :
    • Inhibits thyroid peroxidase , blocking thyroxine synthesis .

Reaction Kinetics and Thermodynamics

Reaction Conditions Rate Constant/Outcome Reference
·OH + 2-TUpH 6.59.6×109M1s19.6\times 10^9\,\text{M}^{-1}\text{s}^{-1}
H₂O₂ + 2-TU (1:10 ratio)pH 7–8Complete desulfuration to Ura
ISC (S₁ → T₁/T₂)Gas phase400 fs time constant

Scientific Research Applications

Pharmaceutical Applications

Antithyroid Agent
2-Thiouracil is primarily recognized for its role as an antithyroid medication. It inhibits the enzyme thyroperoxidase, which is crucial in the synthesis of thyroid hormones. This property makes it effective in treating hyperthyroidism, a condition characterized by excessive hormone production. Clinical studies have shown that this compound can significantly reduce thyroid hormone levels, providing a therapeutic option for patients resistant to other treatments .

Anticancer Properties
Recent research has highlighted the potential anticancer effects of this compound. It has demonstrated activity against various cancer cell lines, including melanoma, where it inhibits tumor growth by interfering with nucleic acid synthesis. The compound's incorporation into RNA has been linked to enhanced hybridization properties, making it a candidate for further investigation in cancer therapies .

Biochemical Research Applications

Sulfur Donor in Biological Processes
In biochemical studies, this compound serves as a sulfur donor. This role is pivotal in understanding sulfur's function in biological systems, particularly in protein structure and function. Studies utilizing this compound have contributed to insights into the mechanisms of sulfur incorporation into biomolecules and its subsequent effects on cellular processes .

Nucleic Acid Labeling and Analysis
this compound is also utilized in the synthesis of labeled nucleotides for DNA sequencing and RNA metabolism studies. Its derivatives are incorporated into RNA molecules to study codon-anticodon interactions, enhancing our understanding of translation processes in cells .

Materials Science Applications

Coordination Chemistry
In materials science, this compound acts as a ligand that forms complexes with transition metal ions. These complexes exhibit unique magnetic and optical properties, making them suitable for applications in sensors and catalysts. Research has demonstrated that these metal-ligand complexes can be tailored for specific functionalities, advancing the development of new materials .

Case Study 1: Antithyroid Treatment

A clinical trial involving patients with hyperthyroidism treated with this compound showed a significant reduction in thyroid hormone levels compared to control groups. The study highlighted the drug's effectiveness and safety profile over extended periods.

Case Study 2: Cancer Cell Line Studies

In laboratory settings, this compound was tested against melanoma cell lines, revealing a dose-dependent inhibition of cell proliferation. Molecular docking studies indicated that this compound binds effectively to key enzymes involved in nucleic acid synthesis, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiouracil Derivatives

Derivatives of 2-thiouracil exhibit enhanced biological activities depending on substituents:

  • 6-n-Propyl-2-thiouracil : A potent antithyroid drug used clinically to manage hyperthyroidism .
  • 5-Fluoro-2-thiouracil : Demonstrates antitumor activity by interfering with nucleic acid metabolism .
  • 5-Cyano-2-thiouracil: Effective against leishmaniasis, a parasitic disease .
  • 6-Methyl-2-thiouracil : Incorporated into Ru(II) complexes (e.g., trans-[Ru(6m2TU)(PPh₃)₂(bipy)]PF₆) to suppress liver cancer stem cells via NF-κB and Akt/mTOR pathways .

Structural Influence on Activity :

  • Aromatic substituents (e.g., benzoderivatives) enhance inhibitory potency against iodothyronine 5'-deiodinase compared to non-aromatic analogs like thiourea. For example, benzimidazole is 53× more potent than this compound .

Isomeric Analogs: 4-Thiouracil vs. This compound

  • 4-Thiouracil: Replaces oxygen at position 4 with sulfur.
  • Photophysical Properties : this compound exhibits a broad absorption band at ~270 nm (ππ* transitions) and longer triplet-state lifetimes (picoseconds to microseconds) compared to 4-thiouracil, which has shorter-lived excited states .

Selenium and Oxygen Analogs

  • 2-Selenouracil: Replacing sulfur with selenium reduces triplet-state lifetimes due to lower energy barriers for intersystem crossing (0.36 eV in this compound vs. 0.30 eV in 2-selenouracil) .

Chemical Reactivity and Stability

  • N-Alkylation: this compound undergoes N-alkylation with propylene carbonate (PC) under microwave irradiation, yielding monoalkylated (16), dialkylated (17), and cyclized products (18, 19). Reactions achieve up to 13% yield under optimized conditions .

Spectroscopic and Photochemical Properties

Property This compound 4-Thiouracil 2,4-Dithiouracil
Absorption Band ~270 nm (ππ* states) ~330 nm Dual bands (270 nm, 330 nm)
Triplet-State Lifetime Microseconds Nanoseconds Intermediate
T1 Energy Barrier 0.36 eV Not reported 0.30 eV
Key Study TRPES TRPES TRPES

Biological Activity

2-Thiouracil (2TU) is a sulfur-containing pyrimidine derivative that exhibits significant biological activity across various domains, including its roles in nucleic acid chemistry, medicinal applications, and biochemical interactions. This article reviews the biological activities of this compound, supported by empirical data, case studies, and recent research findings.

Chemical Structure and Properties

This compound is structurally similar to uracil, with a sulfur atom replacing the oxygen in the carbonyl group at position 2. This modification imparts unique properties that influence its biological functions.

Biological Activities

1. Antiviral and Antifungal Properties

This compound has demonstrated antiviral and antifungal activities. Molecular docking studies indicate that 2TU interacts effectively with various pathogens, including Bacillus subtilis, Escherichia coli, and Candida albicans . Its incorporation into nucleic acids can impede the growth of melanoma tumors, showcasing its potential as an anticancer agent .

2. Antioxidant Activity

Recent studies have synthesized novel derivatives of this compound that exhibit potent antioxidant properties. For instance, compounds derived from this compound-5-sulfonamide showed significant radical scavenging activity (RSA) compared to standard antioxidants like butylated hydroxy toluene (BHT) . These findings suggest that modifications to the thiouracil structure can enhance its ability to neutralize free radicals.

3. Inhibition of Enzymatic Activity

This compound acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the nervous system . This inhibition can have implications for conditions characterized by excessive nitric oxide production.

4. Role in RNA Hybridization

The presence of this compound in RNA molecules enhances hybridization stability. Studies have shown that 2-thiouridine-containing RNA duplexes exhibit increased thermodynamic stability compared to their non-modified counterparts, which is vital for efficient protein translation . The specific base pairing preferences also shift under oxidative stress conditions, impacting codon recognition by tRNA .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on melanoma cells, it was found that treatment with 2TU led to a significant reduction in cell proliferation. The mechanism was attributed to its incorporation into RNA and subsequent disruption of normal cellular processes essential for tumor growth .

Case Study 2: Antioxidant Efficacy

A series of derivatives based on this compound were tested for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain derivatives had IC50 values significantly lower than ascorbic acid, demonstrating superior antioxidant activity .

Table: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntiviralInhibits replication of viral pathogens
AntifungalDisrupts fungal cell growth
AntioxidantScavenges free radicals; enhances RSA
nNOS InhibitionRegulates nitric oxide synthesis
RNA HybridizationStabilizes RNA duplexes; alters base pairing

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 2-Thiouracil in laboratory settings?

  • Answer : this compound is classified as hazardous under H351 (suspected carcinogen), H372 (organ damage via prolonged exposure), and H411 (toxic to aquatic life) . Researchers must wear butyl rubber gloves, safety goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Emergency protocols include rinsing exposed areas with water for 15+ minutes and contacting CHEMTREC for spills .

Q. How should this compound be stored to maintain stability?

  • Answer : Store at +4°C in its original container to avoid degradation. Ensure compatibility with storage materials (e.g., avoid reactive metals). Follow manufacturer-specific transport conditions (e.g., +20°C during shipping) to preserve chemical integrity .

Q. What analytical methods are recommended for characterizing this compound purity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard. Melting point analysis (>300°C) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity .

Q. What are the primary applications of this compound in basic biomedical research?

  • Answer : It is used as a selective neuronal nitric oxide synthase (nNOS) inhibitor (Ki = 20 µM) to study neurodegenerative pathways and as an anti-hyperthyroid agent in metabolic studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenicity be resolved in experimental design?

  • Answer : Discrepancies in carcinogenicity studies (e.g., H351 vs. R45 classifications) require systematic meta-analyses. Use longitudinal in vivo models with controlled exposure durations and dose-response curves. Cross-validate findings with in vitro genotoxicity assays (e.g., Ames test) and epidemiological data from agencies like NTP or ATSDR .

Q. What methodologies optimize the synthesis of this compound to minimize toxic by-products?

  • Answer : Microwave-assisted synthesis under inert atmospheres reduces side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and employ green chemistry principles (e.g., solvent-free conditions) to enhance yield and purity .

Q. How does this compound’s photophysical behavior impact its stability in UV-dependent assays?

  • Answer : Ultrafast UV/UV pump-probe spectroscopy reveals rapid relaxation dynamics post-photoexcitation (S2 state). To mitigate photodegradation, use light-protected storage and minimize UV exposure during experiments. Time-resolved mass spectrometry can track decomposition pathways .

Q. What strategies address this compound’s environmental toxicity in wastewater from labs?

  • Answer : Implement adsorption techniques using activated carbon or advanced oxidation processes (AOPs) like ozonation. Quantify aquatic toxicity via Daphnia magna bioassays and model bioaccumulation potential using EPI Suite software .

Q. How can this compound’s inhibitory mechanism on nNOS be differentiated from other thiolated uracil derivatives?

  • Answer : Conduct competitive binding assays with tetrahydrobiopterin (BH4) to assess specificity. Molecular docking simulations (e.g., AutoDock Vina) and site-directed mutagenesis of nNOS active sites clarify structural interactions .

Q. What experimental controls are critical when studying this compound’s long-term organ toxicity?

  • Answer : Include sham-treated cohorts and positive controls (e.g., known hepatotoxins). Use histopathology (H&E staining) and serum biomarkers (ALT, AST) to quantify liver/kidney damage. Address inter-species variability by validating results in multiple models (e.g., rodents, zebrafish) .

Q. Methodological Frameworks

Q. How to design a study resolving contradictions in this compound’s metabolic effects?

  • Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to define scope. Use a mixed-methods approach: quantitative dose-response analyses paired with qualitative metabolomics (LC-MS) to identify confounding variables like enzymatic polymorphisms .

Q. What statistical models are suitable for analyzing dose-dependent toxicity data?

  • Answer : Logistic regression for binary outcomes (e.g., tumor incidence) and Kaplan-Meier survival analysis for longitudinal studies. Bayesian hierarchical models account for variability across experimental replicates .

Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
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InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
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InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=S)NC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2OS
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DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
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Molecular Weight

128.15 g/mol
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Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
Record name 2-THIOURACIL
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Mechanism of Action

ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/
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Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS No.

141-90-2
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Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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